2-Chloro-3-hydroxypyridine 1-oxide
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Overview
Description
2-Chloro-3-hydroxypyridine 1-oxide is an organic compound with the molecular formula C5H4ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the third position, with an additional oxygen atom forming an N-oxide. This compound is known for its light beige powder form and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-hydroxypyridine 1-oxide can be synthesized through several methods. One common method involves the chlorination of 2-hydroxypyridine using phosphoryl chloride, yielding 2-chloropyridine, which is then oxidized to form this compound . Another method involves the reaction of 2-chloropyridine with hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex pyridine derivatives.
Reduction: Reduction reactions can convert it back to 2-chloropyridine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: More complex pyridine N-oxides.
Reduction: 2-chloropyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-hydroxypyridine 1-oxide has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxypyridine 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also participate in redox reactions, influencing the oxidative state of other molecules. The presence of the N-oxide group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-3-hydroxypyridine 1-oxide, used in similar applications.
2-Hydroxypyridine: Another related compound, differing by the absence of the chlorine atom.
2-Pyridone: A tautomer of 2-hydroxypyridine, exhibiting similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an N-oxide group, which confer distinct reactivity and chemical behavior. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific redox properties .
Properties
Molecular Formula |
C5H4ClNO2 |
---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C5H4ClNO2/c6-5-4(8)2-1-3-7(5)9/h1-3,8H |
InChI Key |
PSPWJAVNGAIANG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)O |
Origin of Product |
United States |
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